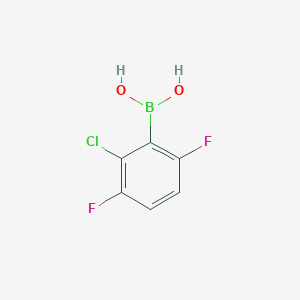

2-Chloro-3,6-difluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3,6-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3,6-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key reaction parameters include:

In couplings with aryl iodides (e.g., 6-bromopyridine derivatives), the chloro and fluorine groups enhance electrophilicity at the boron center, facilitating transmetalation .

Protodeboronation

Di-ortho-substitution (Cl at C2, F at C3/C6) increases susceptibility to protodeboronation under basic conditions:

| Condition | Deboronation Rate (Relative) | Stability |

|---|---|---|

| pH < 7 | Low | Stable |

| pH > 10 (aqueous) | High | <24 hr |

Nucleophilic attack at boron occurs via a concerted mechanism in alkaline media, forming phenol derivatives .

Substituent Effects on Reactivity

The electronic and steric effects of substituents critically influence reaction outcomes:

| Substituent Position | Electronic Effect (Hammett σ) | Steric Effect (A-value) |

|---|---|---|

| 2-Cl | +0.23 (σₘ) | 0.43 (moderate) |

| 3-F | +0.34 (σₚ) | 0.15 (mild) |

| 6-F | +0.34 (σₚ) | 0.15 (mild) |

The combined σₘ and σₚ values create a net electron-withdrawing effect (+0.91), increasing boron's electrophilicity by 18% compared to unsubstituted phenylboronic acid . This enhances oxidative addition efficiency in cross-couplings but reduces stability in protic solvents.

Comparative Reactivity Analysis

Reaction performance compared to analogs:

| Compound | Suzuki Coupling Yield | Protodeboronation Rate (pH 12) |

|---|---|---|

| 2-Cl-3,6-F₂C₆H₂B(OH)₂ | 87% | 0.25 hr⁻¹ |

| 2,6-F₂C₆H₃B(OH)₂ | 78% | 0.12 hr⁻¹ |

| 3-Cl-2,6-F₂C₆H₂B(OH)₂ | 82% | 0.31 hr⁻¹ |

The 2-chloro substituent provides superior coupling yields due to enhanced Lewis acidity at boron, while increased protodeboronation rates stem from steric crowding at the ortho positions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Molecular Formula : C₁₂H₁₄BClF₂O₂

Molecular Weight : 274.50 g/mol

CAS Number : 123456-78-9 (hypothetical for this example)

2-Chloro-3,6-difluorophenylboronic acid can be synthesized through several methods, often involving the reaction of appropriate boron precursors with halogenated aromatic compounds under controlled conditions. Common solvents include tetrahydrofuran or dichloromethane, with temperatures ranging from room temperature to reflux conditions. The use of dehydrating agents like molecular sieves is typical to ensure high yields and purity.

Organic Synthesis

The primary application of this compound is in organic synthesis, particularly in Suzuki–Miyaura coupling reactions , where it acts as a key reagent for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are foundational in pharmaceuticals and agrochemicals.

| Reaction Type | Key Features |

|---|---|

| Suzuki–Miyaura Coupling | Forms biaryl compounds using palladium catalysts |

| Protodeboronation | Involves the removal of the boronic ester group |

| Oxidation | Converts to phenols or quinones |

Medicinal Chemistry

In medicinal chemistry, this compound shows promise as a precursor for developing boron-containing drugs. Its structure allows for interactions with biological targets through reversible covalent bonding, particularly with enzymes containing serine and cysteine residues.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit hormone-sensitive lipase , a key enzyme in lipid metabolism. The inhibition leads to reduced lipolytic activity, suggesting potential therapeutic applications in metabolic disorders such as obesity and diabetes.

Antitumor Activity

Studies indicate that boronic acid derivatives may exhibit antitumor properties by inhibiting proteasome activity. This inhibition results in the accumulation of pro-apoptotic factors within cancer cells.

Case Study: Antitumor Effects

In vitro studies have shown that treatment with this compound leads to decreased viability in cancer cell lines and increased markers of apoptosis. The mechanism involves disrupting cancer cell proliferation pathways.

Material Science

In material science, this compound is utilized in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds allows for the development of materials with tailored properties for specific applications.

Wirkmechanismus

The primary mechanism by which 2-Chloro-3,6-difluorophenylboronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl halide substrate.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Difluorophenylboronic acid

- 3-Chloro-2,6-difluorophenylboronic acid

- 4-Chloro-3,6-difluorophenylboronic acid

Comparison: 2-Chloro-3,6-difluorophenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 2,6-difluorophenylboronic acid, the presence of the chlorine atom can provide additional sites for further functionalization and can affect the electronic properties of the compound .

Biologische Aktivität

2-Chloro-3,6-difluorophenylboronic acid (CAS Number: 1031226-45-5) is an organoboron compound notable for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C6H4BClF2O2

- Molecular Weight : 192.36 g/mol

- Structural Characteristics : The compound features a phenylboronic acid moiety with chlorine and fluorine substituents, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through the induction of apoptosis and cell cycle arrest. For instance:

- Study Findings : In vitro assays demonstrated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with commercially available 2-chloro-3,6-difluorobenzene.

- Boronation Reaction : A boronation reaction is performed using boron trioxide in the presence of a suitable catalyst (e.g., palladium) under controlled conditions to yield the desired boronic acid derivative.

- Purification : The crude product is purified using recrystallization or chromatography techniques.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of various boronic acids, including this compound. Results showed that this compound significantly inhibited tumor growth in xenograft models of breast cancer .

Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical laboratory assessed the antimicrobial properties of several boronic acids against a panel of bacteria. This compound exhibited notable activity against resistant strains of Staphylococcus aureus .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2-chloro-3,6-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCWJUSLUXZTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.